N-(3-propoxyphenyl)acetamide

Description

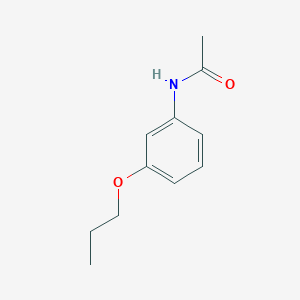

N-(3-Propoxyphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a propoxy group (-OCH₂CH₂CH₃) at the meta (3rd) position and an acetamide (-NHCOCH₃) functional group. The propoxy group, an electron-donating substituent, may influence solubility, metabolic stability, and receptor interactions compared to derivatives with electron-withdrawing groups .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(3-propoxyphenyl)acetamide |

InChI |

InChI=1S/C11H15NO2/c1-3-7-14-11-6-4-5-10(8-11)12-9(2)13/h4-6,8H,3,7H2,1-2H3,(H,12,13) |

InChI Key |

ICPHPBPIVSOBNY-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC(=C1)NC(=O)C |

Canonical SMILES |

CCCOC1=CC=CC(=C1)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Pharmacological Activity

Halogenated Derivatives

- N-(3,5-Difluorophenyl)acetamide (Compound 47) and N-(3-Chlorophenyl)acetamide: Exhibit strong antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

- N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide: A photodegradation product of paracetamol, with unknown bioactivity but structural insights into stability under light exposure .

Heterocyclic and Sulfonamide Derivatives

- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Demonstrates anti-hypernociceptive activity, likely due to sulfonamide-enhanced solubility and receptor affinity .

- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): Binds to SARS-CoV-2 main protease with high affinity (-22 kcal/mol), leveraging pyridine interactions with HIS163 and ASN142 .

Alkyl and Alkoxy Derivatives

Physicochemical and Structural Properties

Crystal Structure and Solubility :

- Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal packing due to steric and electronic effects, influencing solubility .

- The propoxy group in N-(3-propoxyphenyl)acetamide may reduce crystallinity compared to halogenated derivatives, improving bioavailability.

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity of the acetamide NH, enhancing hydrogen-bonding capacity with biological targets .

Metabolic Stability and Degradation

Deacetylation Rates :

- N-(1-Hydroxy-2-fluorenyl)acetamide undergoes rapid deacetylation in rat liver homogenates, whereas N-(7-hydroxy-2-fluorenyl)acetamide is resistant, highlighting substituent position effects on metabolism .

- The propoxy group’s meta position may slow deacetylation compared to ortho or para substituents, prolonging half-life.

Photodegradation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.